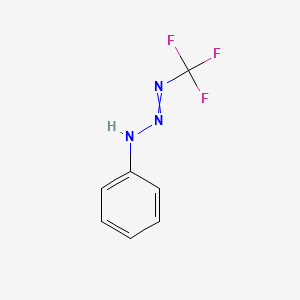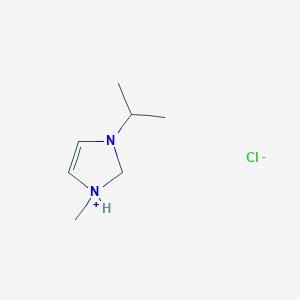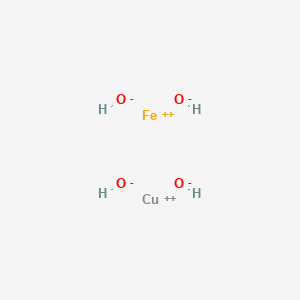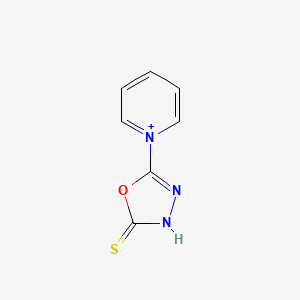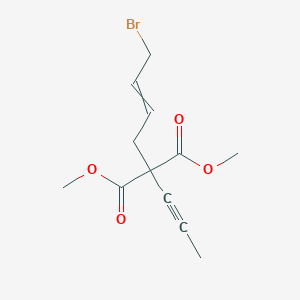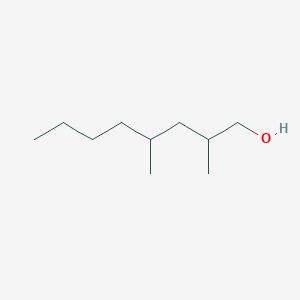
Octanol, 2,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octanol, 2,4-dimethyl-: is an organic compound with the molecular formula C10H22O . It is a type of alcohol, specifically a derivative of octanol, characterized by the presence of two methyl groups attached to the second and fourth carbon atoms in the octane chain. This compound is also known by its IUPAC name, 2,4-Dimethyl-4-octanol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-4-octanol can be achieved through a Grignard reaction. This involves the preparation of a methyl Grignard reagent using methylmagnesium chloride or methylmagnesium bromide as the initiator. The methyl Grignard reagent then reacts with 2-octanone to produce 2,4-dimethyl-4-octanol .
Industrial Production Methods: While specific industrial production methods for 2,4-dimethyl-4-octanol are not widely documented, the general approach would involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 2,4-Dimethyl-4-octanol, like other alcohols, can undergo various chemical reactions, including:
Oxidation: Alcohols can be oxidized to form aldehydes, ketones, or carboxylic acids depending on the conditions and reagents used.
Reduction: Alcohols can be reduced to alkanes.
Substitution: Alcohols can undergo nucleophilic substitution reactions to form alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like hydrogen halides (HX) are typically used for substitution reactions.
Major Products Formed:
Oxidation: Depending on the degree of oxidation, the products can be ketones or carboxylic acids.
Reduction: The primary product is the corresponding alkane.
Substitution: The major product is the corresponding alkyl halide.
科学研究应用
2,4-Dimethyl-4-octanol has various applications in scientific research, including:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: It can be used in studies involving the effects of alcohols on biological systems.
Medicine: Research may explore its potential therapeutic effects or its role in drug formulation.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2,4-dimethyl-4-octanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the physical and chemical properties of solutions. Its effects on biological systems may involve interactions with cell membranes and proteins, influencing cellular processes .
相似化合物的比较
- 2,4-Dimethyl-3-hexanol
- 2,2-Dimethyl-3-hexanol
- 2,2,4-Trimethyl-3-pentanol
Comparison: 2,4-Dimethyl-4-octanol is unique due to its specific structure, which includes two methyl groups at the second and fourth positions on the octane chain. This structural feature can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. Compared to similar compounds, 2,4-dimethyl-4-octanol may exhibit different steric and electronic effects, impacting its behavior in various applications .
属性
CAS 编号 |
141063-73-2 |
|---|---|
分子式 |
C10H22O |
分子量 |
158.28 g/mol |
IUPAC 名称 |
2,4-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-5-6-9(2)7-10(3)8-11/h9-11H,4-8H2,1-3H3 |
InChI 键 |
DGPIFVIIBUMGDJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)CC(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


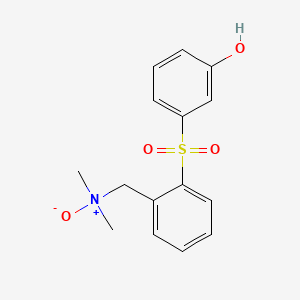
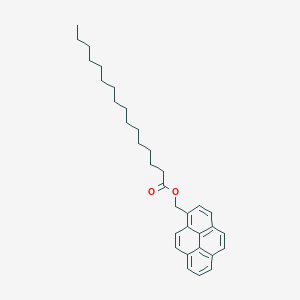
![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)
oxophosphanium](/img/structure/B14287657.png)


![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)
![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
